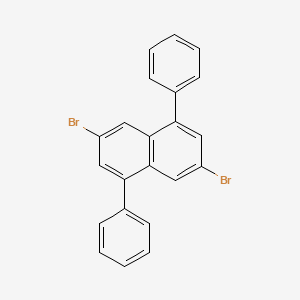
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound with the molecular formula C8H12Cl2F2N2. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two hydrochloride groups. It is commonly used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3,4-difluoroaniline is then alkylated with ethylene oxide to form 1-(3,4-difluorophenyl)ethane-1,2-diamine.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step.
Purification: Utilizing crystallization and recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(2,4-Difluorophenyl)ethane-1,2-diamine
- 1-(3,5-Difluorophenyl)ethane-1,2-diamine
- 1-(3,4-Difluorophenyl)-N,N-dimethylethane-1,2-diamine
Comparison:
- Binding Affinity: The position of fluorine atoms affects the binding affinity to biological targets.
- Reactivity: Different substitution patterns on the phenyl ring result in varying reactivity profiles.
- Applications: Each compound has unique applications based on its chemical properties and biological activity.
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12Cl2F2N2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H |
Clave InChI |
WXCRYAVIQVNWII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


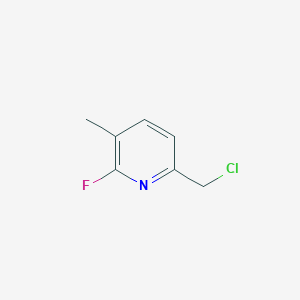
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
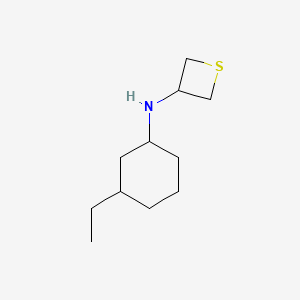
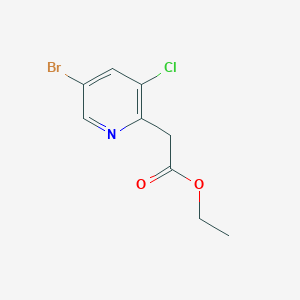
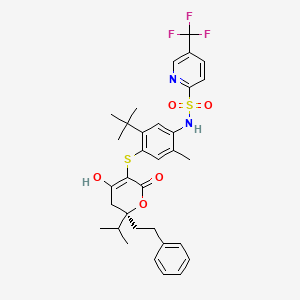
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
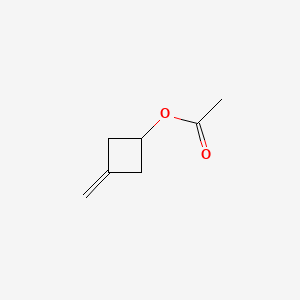
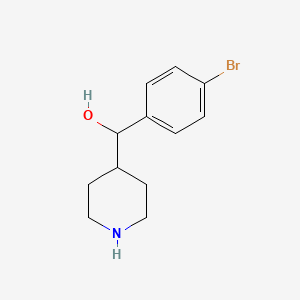
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
